N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide
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Overview
Description
“N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide” is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as cyano, dimethylphenyl, and pyridazinone moieties suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: This step may involve Friedel-Crafts acylation or alkylation reactions using 2,5-dimethylbenzene.
Attachment of the Cyanophenyl Group: This can be done through nucleophilic substitution reactions using 3-cyanobenzyl halides.
Formation of the Propanamide Moiety: This final step may involve amidation reactions using suitable amines and acyl chlorides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction of the cyano group to an amine or the pyridazinone ring to a dihydropyridazinone may be possible under appropriate conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
Due to its structural features, the compound may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- N-(4-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide
- N-(3-cyanophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide
Uniqueness
The unique combination of functional groups in “N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide” may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the cyano group, in particular, may enhance its binding affinity to certain biological targets.
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-7-8-15(2)19(11-14)20-9-10-21(27)26(25-20)16(3)22(28)24-18-6-4-5-17(12-18)13-23/h4-12,16H,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTJCUHYIRUOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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